molecular formula C13H15N3O3S2 B11033478 Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11033478
M. Wt: 325.4 g/mol
InChI Key: DZRCROOLDWIDLQ-UHFFFAOYSA-N
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Description

This compound is a bis-thiazole derivative featuring:

  • Position 2: A [(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino substituent.
  • Position 4: A methyl group.
  • Position 5: An ethyl carboxylate ester. The ethyl ester enhances lipophilicity, while the dimethylthiazole moiety introduces steric bulk and electronic modulation .

Properties

Molecular Formula

C13H15N3O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 2-[(2,5-dimethyl-1,3-thiazole-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H15N3O3S2/c1-5-19-12(18)10-6(2)14-13(21-10)16-11(17)9-7(3)20-8(4)15-9/h5H2,1-4H3,(H,14,16,17)

InChI Key

DZRCROOLDWIDLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=N2)C)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Thiourea reacts with ethyl 2-chloroacetoacetate in ethanol, facilitated by sodium carbonate, to form the thiazole ring via nucleophilic substitution and cyclization. The process involves:

  • Solvent Preparation : Ethanol is used to create a 10–35% ethyl acetate solution, ensuring optimal solubility for reagents.

  • Reagent Ratios : A thiourea-to-ethyl 2-chloroacetoacetate molar ratio of 1:1.1, with sodium carbonate (0.01–0.1 wt%) as a base.

  • Temperature Control : Initial heating to 40–55°C during reagent addition, followed by post-addition heating to 60–70°C for 5–5.5 hours to complete cyclization.

Work-up and Purification

Post-reaction, the mixture undergoes distillation to remove ethanol, followed by cooling and filtration to isolate the crude product. The filtrate is neutralized to pH 9–10 using sodium hydroxide, precipitating the product, which is vacuum-dried to yield a white solid with a melting point of 172–173°C.

Table 1: Optimization Parameters for Intermediate Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Ethanol Concentration20–25%Maximizes solubility
Sodium Carbonate1.5 g per 33g substrateBalances base strength
Reaction Temperature64–66°CPrevents side reactions

Condensation with 2,5-Dimethylthiazole-4-carboxylic Acid Derivatives

The target compound is synthesized via amide bond formation between ethyl 2-amino-4-methylthiazole-5-carboxylate and 2,5-dimethylthiazole-4-carbonyl chloride or activated esters.

Coupling Reagents and Solvents

Modern protocols favor coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt (1-Hydroxy-7-azabenzotriazole) in dimethylformamide (DMF) or dichloromethane (DCM). These reagents facilitate efficient amide bond formation with minimal racemization.

Example Protocol:

  • Activation : 2,5-Dimethylthiazole-4-carboxylic acid (1.2 eq) is treated with HATU (1.1 eq) and HOAt (1.1 eq) in DMF at 0°C.

  • Coupling : Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) and triethylamine (2.0 eq) are added, followed by stirring at room temperature for 3 hours.

  • Work-up : The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (7% methanol in DCM) to yield the product as a yellow oil (85% yield).

Acetylation and Final Modification

In some routes, acetylation of hydroxyl intermediates is performed using acetic anhydride in pyridine, yielding fully protected derivatives. This step ensures stability during subsequent reactions.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >98% for the intermediate, confirmed via reverse-phase chromatography.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.30 (q, 2H, J=7.1 Hz, OCH₂).

    • HRMS : m/z 311.4 [M+H]⁺, matching the molecular formula C₁₂H₁₃N₃O₃S₂.

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation of Thiazole Rings : Minimized by conducting reactions under nitrogen atmosphere.

  • Ester Hydrolysis : Controlled by maintaining pH >9 during work-up.

Scalability Considerations

  • Solvent Choice : Ethanol and DCM are preferred for large-scale synthesis due to low cost and ease of removal.

  • Coupling Agent Cost : HATU, while efficient, may be replaced with EDC/HCl for cost-sensitive applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been studied for its efficacy against various bacterial strains. For instance, structural analogs have shown promising antibacterial activity comparable to standard antibiotics such as Ciprofloxacin and Rifampicin .

Anticancer Potential

The compound's anticancer properties have also garnered attention. Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, related thiazole compounds have been evaluated for their cytotoxic effects on cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), showing significant potency . The introduction of substituents at specific positions on the thiazole ring can enhance these effects, suggesting a structure-activity relationship that warrants further exploration .

Enzyme Inhibition

This compound may interact with various enzymes or receptors within biological systems. Molecular docking studies have indicated that this compound could bind to key enzymes involved in metabolic pathways or signal transduction processes. This interaction could lead to alterations in enzyme activity or receptor signaling pathways, making it a candidate for drug development targeting specific diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiazole Derivatives

Substituent Variations on the Thiazole Core

Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate
  • Substituents : Position 2 has a 3-nitrobenzoyl group instead of the dimethylthiazole-carbonyl.
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, altering electronic density and reactivity compared to the dimethylthiazole substituent in the target compound.
    • Molecular weight: 335.33 g/mol (vs. 376.43 g/mol for the target compound), suggesting reduced lipophilicity .
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate
  • Substituents: Position 2 contains a guanidino (carbamimidamido) group.
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
  • Substituents : Position 2 features a pyrazole ring with halogenated aryl groups.
  • Key Differences :
    • The pyrazole introduces a five-membered aromatic heterocycle with distinct electronic and steric properties compared to thiazole.
    • Halogen atoms (Cl, F) may enhance metabolic stability and receptor binding .
Crystallographic Insights
  • The target compound’s planar thiazole rings are expected to adopt conformations similar to ethyl 4-methyl-2-(3-nitrobenzamido)thiazole-5-carboxylate, as resolved via X-ray diffraction in and .

Biological Activity

Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include multiple thiazole rings and an ethoxycarbonic acid moiety. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Property Value
Molecular FormulaC13H15N3O3S2
Molecular Weight325.4 g/mol
IUPAC NameThis compound
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that the compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The thiazole structure allows for potential binding to active sites of various enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may also interact with receptor sites on cell membranes, influencing signaling pathways that regulate cellular functions.

Antimicrobial Properties

This compound has shown promising antimicrobial properties in various studies:

  • Antibacterial Activity : In vitro tests have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) as low as 7.8 µg/mL against specific strains .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against common fungal pathogens.

Antiviral Activity

Recent investigations into the antiviral potential of this compound revealed activity against several viruses. The compound's structural features may enhance its ability to inhibit viral replication through interference with viral enzymes or host cell machinery .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Efficacy : A comprehensive evaluation of various thiazole derivatives found that those with similar structural motifs exhibited enhanced antibacterial activity compared to traditional antibiotics .
  • Pharmacological Review : A review article summarized the bioactivity of thiazole derivatives and emphasized the potential of this compound in drug development due to its multifaceted biological effects .

Q & A

Q. What are the recommended synthetic pathways for Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate?

The synthesis typically involves multi-step organic reactions, leveraging methodologies such as the Biginelli reaction or analogous multi-component reactions. Key steps include:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters.
  • Step 2 : Introduction of the (2,5-dimethyl-1,3-thiazol-4-yl)carbonyl group using acylating agents (e.g., chloroformates or carbodiimide coupling reagents).
  • Step 3 : Final esterification or functional group protection/deprotection to yield the target compound.
    Reaction optimization may require acidic conditions (e.g., acetic acid) and temperature control (reflux) to enhance yield and purity .

Q. How can researchers characterize this compound’s purity and structural integrity?

Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination. Software like SHELXL is widely used for refining crystallographic data, ensuring accuracy in bond lengths and angles .
  • HPLC : To assess purity (>95% recommended for biological assays) .

Q. What preliminary biological activities have been reported for this compound?

Early studies on structurally related thiazole derivatives indicate:

  • Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall synthesis.
  • Enzyme Inhibition : Potential interaction with kinase or protease targets, assessed via fluorescence-based assays.
  • Cytotoxicity Screening : Use of MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values.
    Note: Biological activity is highly dependent on substituent modifications; full dose-response profiling is essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in crystallographic models (e.g., bond geometry, thermal parameters) can arise from:

  • Disorder in Crystal Packing : Use SHELXL’s PART and SUMP instructions to model disorder.
  • Twinned Data : Apply twin refinement protocols (e.g., HKLF5 format in SHELXL) to deconvolute overlapping reflections.
  • Validation Tools : Leverage PLATON (Spek, 2009) to check for missed symmetry, hydrogen bonding, and solvent accessibility .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Key SAR-driven modifications include:

  • Thiazole Ring Substitutions : Introducing electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the 4-position to enhance target binding.
  • Ester Group Replacement : Substituting the ethyl ester with a methyl or tert-butyl group to improve metabolic stability.
  • Carbonyl Linker Modifications : Replacing the amide bond with sulfonamide or urea to alter pharmacokinetic properties.
    Validate changes via molecular docking (e.g., AutoDock Vina) and in vitro assays .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

Advanced methodologies include:

  • Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics with putative targets (e.g., kinases).
  • Cellular Thermal Shift Assay (CETSA) : To confirm target engagement in live cells.
  • RNA Sequencing : Identify downstream gene expression changes post-treatment, highlighting pathways like apoptosis or oxidative stress.
    For example, a related thiazole derivative was identified as an IRES inhibitor via high-throughput screening in T47D cells .

Q. What computational tools are recommended for predicting physicochemical properties?

  • LogP and Solubility : Use Schrödinger’s QikProp or Molinspiration for partition coefficient and solubility predictions.
  • pKa_a Estimation : Employ ACD/Labs Percepta to assess ionization states under physiological conditions.
  • ADMET Profiling : SwissADME or admetSAR to predict toxicity, hepatic clearance, and blood-brain barrier penetration .

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading).
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.
  • Purification Protocols : Employ flash chromatography (gradient elution) or recrystallization (DMF/EtOH mixtures) to standardize purity .

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